molecular formula C8H11N3O B034275 3-Isopropylpyrazine-2-carboxamide CAS No. 104893-55-2

3-Isopropylpyrazine-2-carboxamide

Cat. No.: B034275
CAS No.: 104893-55-2
M. Wt: 165.19 g/mol
InChI Key: BQMWIPMCWBMVSQ-UHFFFAOYSA-N
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Description

3-Isopropyl-2-pyrazinecarboxamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It belongs to the class of pyrazinecarboxamides, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-pyrazinecarboxamide can be achieved through various methods. One common approach involves the reaction of 3-isopropylpyrazine-2-carboxylic acid with ammonia or an amine under appropriate conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired amide.

Industrial Production Methods

Industrial production of 3-Isopropyl-2-pyrazinecarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Pyrazinecarboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-2-pyrazinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antituberculosis agent with a similar pyrazinecarboxamide structure.

    3-Isopropyl-2-methoxypyrazine: Another pyrazine derivative with distinct aroma properties used in the food and beverage industry.

Uniqueness

3-Isopropyl-2-pyrazinecarboxamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazinecarboxamides, making it valuable for specific applications in research and industry.

Properties

CAS No.

104893-55-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-propan-2-ylpyrazine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12)

InChI Key

BQMWIPMCWBMVSQ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN=C1C(=O)N

Canonical SMILES

CC(C)C1=NC=CN=C1C(=O)N

Synonyms

Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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